molecular formula C10H17N B14748647 (1E)-N-Cyclohexylbut-2-en-1-imine CAS No. 1197-53-1

(1E)-N-Cyclohexylbut-2-en-1-imine

Cat. No.: B14748647
CAS No.: 1197-53-1
M. Wt: 151.25 g/mol
InChI Key: JPFZCSFQPGYDHI-UHFFFAOYSA-N
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Description

(1E)-N-Cyclohexylbut-2-en-1-imine is an organic compound characterized by the presence of a cyclohexyl group attached to a but-2-en-1-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Cyclohexylbut-2-en-1-imine typically involves the reaction of cyclohexylamine with but-2-enal under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation or chromatography, helps in obtaining the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Cyclohexylbut-2-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

(1E)-N-Cyclohexylbut-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Cyclohexylbut-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are studied to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-Cyclohexylbut-2-en-1-amine: Similar structure but with an amine group instead of an imine.

    (1E)-N-Cyclohexylbut-2-en-1-nitrile: Contains a nitrile group instead of an imine.

Uniqueness

(1E)-N-Cyclohexylbut-2-en-1-imine is unique due to its specific imine functionality, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the cyclohexyl group also contributes to its unique properties and interactions in various chemical and biological systems.

Properties

CAS No.

1197-53-1

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N-cyclohexylbut-2-en-1-imine

InChI

InChI=1S/C10H17N/c1-2-3-9-11-10-7-5-4-6-8-10/h2-3,9-10H,4-8H2,1H3

InChI Key

JPFZCSFQPGYDHI-UHFFFAOYSA-N

Canonical SMILES

CC=CC=NC1CCCCC1

Origin of Product

United States

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